molecular formula C11H7F3N2O2 B6386005 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine CAS No. 1111103-91-3

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine

Cat. No.: B6386005
CAS No.: 1111103-91-3
M. Wt: 256.18 g/mol
InChI Key: OPMZZIDRPJTMOL-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, featuring a pyrimidine core substituted with a hydroxy group and a trifluoromethoxy-phenyl moiety. This structure serves as a versatile scaffold for the development of novel therapeutic agents. Pyrimidine derivatives are widely investigated for their potential to inhibit various biological targets. For instance, similar trisubstituted pyrimidine compounds have been explored as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 . Furthermore, pyrimidine-based structures are prominent in other research areas, including the development of phosphodiesterase 2A (PDE2A) inhibitors for cognitive disorders and dihydrofolate reductase (DHFR) inhibitors for anti-tubercular activity . The presence of the trifluoromethoxy group is a common strategy in drug design to enhance metabolic stability and modulate membrane permeability. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments to determine the compound's specific properties, biological activity, and applicability to their projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)18-9-3-1-7(2-4-9)8-5-15-10(17)16-6-8/h1-6H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMZZIDRPJTMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)N=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686868
Record name 5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111103-91-3
Record name 5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathways for 2 Hydroxy 5 4 Trifluoromethoxyphenyl Pyrimidine

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine suggests a disconnection at the C5-aryl bond. This bond is strategically formed late in the synthesis to allow for diversification. This approach points to two key precursors: a 5-functionalized 2-hydroxypyrimidine (B189755) and a 4-trifluoromethoxyphenyl-containing coupling partner.

The most common and practical disconnection involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This retrosynthetic pathway identifies 2-hydroxy-5-bromopyrimidine and (4-trifluoromethoxyphenyl)boronic acid as the primary building blocks.

2-Hydroxy-5-bromopyrimidine : This precursor can be synthesized from 2-hydroxypyrimidine through bromination.

(4-Trifluoromethoxyphenyl)boronic acid : This key reagent is typically prepared from 1-bromo-4-(trifluoromethoxy)benzene (B1268045) through a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.

An alternative retrosynthetic approach could involve the construction of the pyrimidine (B1678525) ring from precursors already containing the 4-trifluoromethoxyphenyl moiety.

Multi-Component Reactions in Pyrimidine Synthesis (e.g., Biginelli Condensation)

The Biginelli reaction, a classic multi-component condensation, offers a convergent approach to pyrimidine synthesis. mdpi.comsemanticscholar.org This one-pot reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or a urea derivative. mdpi.com To synthesize a precursor for the target molecule, one could envision a reaction between 4-(trifluoromethoxy)benzaldehyde, an appropriate three-carbon component, and urea.

This would lead to a dihydropyrimidine (B8664642) derivative, which would then require an oxidation step to furnish the aromatic pyrimidine ring. nih.gov Various oxidizing agents can be employed for this aromatization, including potassium permanganate (B83412) or copper salts with an oxidant like tert-butylhydroperoxide. nih.govbeilstein-journals.org While this method is efficient for creating the core structure, the initial Biginelli reaction may not directly yield the desired 5-aryl substitution pattern without specifically chosen starting materials.

Cross-Coupling Reactions for Incorporating the 4-Trifluoromethoxyphenyl Moiety (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction is highly suitable for the synthesis of this compound by coupling 2-hydroxy-5-bromopyrimidine with (4-trifluoromethoxyphenyl)boronic acid.

The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterConditionReference
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf) organic-synthesis.com
LigandTriphenylphosphine (PPh₃), dppf organic-synthesis.com
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃ organic-synthesis.com
SolventDioxane/Water, Toluene/Water, DMF organic-synthesis.com
Temperature80-120 °C organic-synthesis.com

Directed Functionalization and Regioselective Transformations

Modern synthetic chemistry is increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials and reduces waste. The regioselective C5-arylation of a 2-hydroxypyrimidine core presents an attractive and atom-economical alternative to cross-coupling reactions.

While specific examples for 2-hydroxypyrimidine are emerging, related heterocycles like 2-pyridone have been successfully arylated at the C5 position using palladium catalysis. nih.gov This approach would involve the direct reaction of 2-hydroxypyrimidine with a suitable arylating agent, such as an aryl halide or a diaryliodonium salt, in the presence of a palladium catalyst and an appropriate oxidant. The directing effect of the hydroxyl group and the inherent electronic properties of the pyrimidine ring would guide the arylation to the C5 position.

Green Chemistry Approaches and Catalyst Utilization in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for pyrimidine derivatives. These approaches focus on the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. pjoes.compjoes.com

For the Suzuki-Miyaura coupling, the use of aqueous solvent systems is a significant green improvement. nih.gov Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for the synthesis of aryl-substituted pyrimidines, often with reduced energy consumption. nih.govnih.govrsc.orgmdpi.com The development of heterogeneous palladium catalysts or catalyst systems that can be easily recovered and recycled also contributes to the greenness of the synthesis.

Table 2: Green Chemistry Approaches in Pyrimidine Synthesis

Green ApproachDescriptionReference
Aqueous MediaUsing water as a solvent in Suzuki-Miyaura coupling reactions reduces the reliance on volatile organic compounds. nih.gov
Microwave IrradiationSignificantly reduces reaction times and can lead to higher yields and cleaner reactions. nih.govmdpi.com
Reusable CatalystsDevelopment of solid-supported or ligand-stabilized palladium catalysts that can be recovered and reused. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, particularly for the Suzuki-Miyaura coupling step. Key parameters that are typically screened include the choice of palladium source, ligand, base, solvent, and reaction temperature.

Studies on similar Suzuki-Miyaura couplings of halogenated pyrimidines have shown that the nature of the boronic acid and the electronic properties of the pyrimidine substrate can significantly influence the reaction outcome. For instance, electron-rich boronic acids tend to give good to better yields. mdpi.com The catalyst loading is another important factor to optimize, with lower loadings being more cost-effective and environmentally friendly. Microwave-assisted procedures have demonstrated that catalyst loading can sometimes be reduced while maintaining high yields. mdpi.com

Table 3: Optimization Parameters for Suzuki-Miyaura Coupling of Aryl Halides

ParameterVariablesImpact on YieldReference
CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Can significantly affect reaction rate and yield. mdpi.com
LigandPPh₃, XPhos, SPhosCrucial for catalyst stability and reactivity, especially with challenging substrates. nih.gov
BaseK₂CO₃, K₃PO₄, CsFThe choice of base can influence the rate of transmetalation and overall reaction efficiency. mdpi.com
SolventDioxane, Toluene, DMF, Acetonitrile (B52724), WaterSolvent polarity and miscibility can impact reaction kinetics and product solubility. mdpi.com
TemperatureRoom temperature to 150 °C (microwave)Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions. organic-synthesis.commdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 5 4 Trifluoromethoxyphenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR (Proton NMR) spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to other protons in 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine.

Expected ¹H NMR Data: Analysis of the pyrimidine (B1678525) and phenyl rings would reveal distinct signals. The protons on the pyrimidine ring are expected to appear as singlets or doublets depending on their coupling with neighboring protons. The protons on the 4-trifluoromethoxyphenyl group would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The hydroxyl proton might exhibit a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring, the phenyl ring, and the trifluoromethyl group would resonate at characteristic chemical shifts. The carbon attached to the hydroxyl group and the carbons in the phenyl ring attached to the trifluoromethoxy group would be of particular interest for structural confirmation.

Proton (¹H) Assignment Expected Chemical Shift (δ, ppm) Multiplicity Carbon (¹³C) Assignment Expected Chemical Shift (δ, ppm)
Pyrimidine-HData not availableData not availablePyrimidine-C2 (C-OH)Data not available
Pyrimidine-HData not availableData not availablePyrimidine-C4/C6Data not available
Phenyl-H (ortho to OCF₃)Data not availableDoublet (d)Pyrimidine-C5Data not available
Phenyl-H (meta to OCF₃)Data not availableDoublet (d)Phenyl-C1 (C-pyrimidine)Data not available
Hydroxyl-OHData not availableBroad Singlet (br s)Phenyl-C2/C6Data not available
Phenyl-C3/C5Data not available
Phenyl-C4 (C-OCF₃)Data not available
Trifluoromethoxy (-OCF₃)Data not available

¹⁹F NMR for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for fluorine-containing compounds. It provides precise information about the chemical environment of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift of this signal is characteristic of the -OCF₃ group attached to an aromatic ring and can be influenced by the electronic nature of the rest of the molecule.

Fluorine (¹⁹F) Assignment Expected Chemical Shift (δ, ppm)
Trifluoromethoxy (-OCF₃)Data not available

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in confirming the assignments of the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the phenyl ring to the pyrimidine ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups and vibrational modes.

Expected FT-IR Data: Key characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings, C=N and C=C stretching vibrations within the pyrimidine and phenyl rings, and strong absorptions corresponding to the C-F and C-O stretching vibrations of the trifluoromethoxy group.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H StretchingData not available
Aromatic C-H StretchingData not available
C=N Stretching (Pyrimidine)Data not available
C=C Stretching (Aromatic)Data not available
C-O Stretching (Aryl Ether)Data not available
C-F Stretching (CF₃)Data not available

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Data: The Raman spectrum would provide complementary information to the FT-IR data. Strong signals are expected for the symmetric vibrations of the aromatic rings and the C-C bond linking the two ring systems. The symmetric stretching of the C-F bonds in the trifluoromethoxy group would also be observable.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic Ring BreathingData not available
C-C Inter-ring StretchData not available
Symmetric C-F StretchingData not available

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool utilized to determine the mass-to-charge ratio of ions, providing invaluable information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for the unambiguous determination of a compound's elemental composition. For this compound, the molecular formula is established as C₁₁H₇F₃N₂O₂. scielo.org.za The theoretical exact mass calculated from this formula is 256.0460 g/mol .

Experimental HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

PropertyValue
Molecular FormulaC₁₁H₇F₃N₂O₂
Molecular Weight256.181 g/mol
Theoretical Exact Mass256.0460 g/mol

Fragmentation Patterns and Structural Information

The fragmentation of pyrimidine derivatives is often initiated by the cleavage of the bonds adjacent to the pyrimidine ring and the substituent groups. For this compound, key fragmentation pathways would likely involve:

Loss of the trifluoromethoxy group (-OCF₃): This would result in a significant fragment ion, indicating the presence and location of this substituent.

Cleavage of the phenyl-pyrimidine bond: This would separate the two main structural components of the molecule.

Fragmentation of the pyrimidine ring itself: This can lead to a series of smaller ions characteristic of the pyrimidine core.

A detailed analysis of the relative abundances of these fragment ions in a mass spectrum would allow for the piecing together of the molecular structure, confirming the connectivity of the pyrimidine ring, the phenyl group, and the trifluoromethoxy substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of conjugated systems.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands due to the presence of the aromatic pyrimidine and phenyl rings, which form a conjugated system. While specific experimental λmax values for this compound are not detailed in the available literature, related pyrimidine derivatives show absorption maxima in the UV region. The electronic transitions responsible for these absorptions are typically π → π* and n → π* transitions associated with the aromatic rings and the heteroatoms (nitrogen and oxygen). The exact position and intensity of these absorption bands would be influenced by the solvent used for the analysis.

X-Ray Crystallography for Solid-State Structure Determination

Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. However, a crystallographic study would provide invaluable information, including:

Confirmation of the planar structure of the pyrimidine and phenyl rings.

Determination of the dihedral angle between the pyrimidine and phenyl rings, which would describe the rotational orientation of these two parts of the molecule relative to each other.

Precise measurements of all bond lengths and angles , which can be compared with theoretical calculations.

Information on intermolecular interactions , such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice.

Such data would provide the most complete and unambiguous structural elucidation of this compound in the solid phase.

Theoretical and Computational Chemistry Studies on 2 Hydroxy 5 4 Trifluoromethoxyphenyl Pyrimidine

Chemical Reactivity and Derivatization Strategies of 2 Hydroxy 5 4 Trifluoromethoxyphenyl Pyrimidine

Tautomerism of the 2-Hydroxy Pyrimidine (B1678525) Moiety

The 2-hydroxy pyrimidine portion of the molecule is subject to prototropic tautomerism, existing in a dynamic equilibrium between the enol form (2-hydroxypyrimidine) and the keto form (pyrimidin-2(1H)-one). This phenomenon is analogous to the well-studied tautomerism of 2-hydroxypyridine/2-pyridone. nih.govwuxibiology.com The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent and physical state.

In the solid state and in polar solvents, the equilibrium strongly favors the keto (amide) tautomer, pyrimidin-2(1H)-one. nih.govnih.gov This preference is attributed to the greater stability of the amide group and its ability to form strong intermolecular hydrogen bonds. In contrast, the enol (hydroxy) form can be more significant in the gas phase or in nonpolar solvents. nih.gov Computational studies on related 2-hydroxypyrimidine (B189755) systems have been employed to determine the relative stabilities of these tautomers. acs.org The presence of different substituents on the pyrimidine ring can also influence the tautomeric balance. nih.govresearchgate.net

Table 1: Predominant Tautomeric Form of 2-Hydroxypyrimidine in Different Environments
EnvironmentPredominant TautomerRationale
Solid State Keto (Pyrimidin-2(1H)-one)Favorable crystal packing and intermolecular hydrogen bonding. nih.gov
Polar Solvents (e.g., Water, DMSO) Keto (Pyrimidin-2(1H)-one)Stabilization through hydrogen bonding with solvent molecules. wuxibiology.com
Nonpolar Solvents (e.g., Cyclohexane) Increased proportion of Enol formReduced stabilization of the more polar keto form. wuxibiology.com
Gas Phase Enol (2-Hydroxypyrimidine) can be favoredIntrinsic molecular stability without intermolecular interactions. nih.gov

This tautomerism is critical as the two forms exhibit different chemical reactivity. The hydroxy form behaves like a phenol, while the pyrimidinone form has the reactivity of an amide or lactam.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring's reactivity is dichotomous. The two nitrogen atoms are electron-withdrawing, making the ring electron-deficient and generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). wikipedia.org Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyrimidine ring makes it a prime candidate for NAS, especially at the C-2, C-4, and C-6 positions, which are ortho or para to the ring nitrogens. stackexchange.comechemi.com If the hydroxyl group at C-2 is converted into a better leaving group (e.g., a halide), this position becomes highly activated for nucleophilic attack. The stability of the anionic intermediate, known as a Meisenheimer complex, is a key factor in these reactions. nih.gov For pyrimidines, nucleophilic attack is generally favored at the C-4 position over the C-2 position. stackexchange.com While some NAS reactions proceed through a distinct Meisenheimer intermediate, computational studies suggest that for many heterocyclic systems, the mechanism may be concerted rather than stepwise. nih.gov

Modifications and Functionalization of the Hydroxy Group

The 2-hydroxy group (or its tautomeric N-H group) is a primary site for derivatization. These modifications can alter the compound's physical properties and biological activity.

O-Alkylation and O-Acylation: The hydroxy group can undergo alkylation to form ethers and acylation to form esters. rsc.orgosi.lv The reaction of 2-hydroxypyrimidines with alkyl halides in the presence of a base can lead to O-alkylated products. nih.gov However, competitive N-alkylation at the ring nitrogen of the pyrimidinone tautomer is a common side reaction, and the selectivity can depend on the alkylating agent, base, and solvent conditions. google.com Acylation, for instance with aroyl halides, can also yield O-acyl derivatives. rsc.org

Conversion to a Leaving Group: A strategically important modification is the conversion of the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic aromatic substitution reactions. A standard method involves treatment with phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) to replace the hydroxy group with a chloro group. mdpi.com The resulting 2-chloropyrimidine (B141910) derivative is a versatile intermediate, as the chlorine atom at the C-2 position is readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates.

Reactions Involving the Trifluoromethoxyphenyl Substituent

The trifluoromethoxy (-OCF₃) group is known for its high chemical stability. It is generally resistant to cleavage under both acidic and basic conditions that would typically cleave a simple methyl ether. rsc.org This robustness makes it a valuable substituent in medicinal chemistry.

The primary influence of the trifluoromethoxyphenyl group on the molecule's reactivity is electronic. The -OCF₃ group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution on its own phenyl ring, directing incoming electrophiles to the meta position. beilstein-journals.org However, in the context of the complete molecule, its main role is to modulate the electronic properties of the pyrimidine system. Its stability means that reactions aimed at modifying other parts of the molecule can typically be carried out without affecting the trifluoromethoxyphenyl substituent. cymitquimica.com

Synthesis of Analogs and Bioisosteres of 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine

The synthesis of analogs of this compound primarily involves modifying the aryl substituent at the C-5 position or making bioisosteric replacements of the core moieties.

Synthesis of 5-Aryl Analogs: The key carbon-carbon bond between the pyrimidine C-5 and the phenyl ring is commonly formed using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly effective, reacting a 5-halopyrimidine (e.g., 5-bromo-2-hydroxypyrimidine) with an appropriate arylboronic acid or ester. nih.govresearchgate.net This methodology allows for the synthesis of a vast library of analogs by simply varying the substituted arylboronic acid. nih.gov

Bioisosteric Replacements: Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve biological activity or pharmacokinetic properties.

Trifluoromethoxy Group: The -OCF₃ group itself is often considered a bioisostere of groups like isopropyl or even a halogen like iodine, due to its lipophilicity and steric bulk. A common bioisosteric replacement for the -OCF₃ group is the trifluoromethyl (-CF₃) group, which shares strong electron-withdrawing properties but differs in its geometry and hydrogen-bonding potential. nih.govacs.orgnih.gov

Pyrimidine Ring: The pyrimidine ring can be replaced with other heterocyclic systems, such as pyridine, triazine, or even bicyclic systems, to explore different spatial arrangements and hydrogen bonding patterns.

Investigation of Reaction Mechanisms and Intermediates

The reactions used to synthesize and derivatize this compound involve well-studied mechanisms and intermediates.

Suzuki-Miyaura Coupling Mechanism: The formation of the 5-aryl bond via Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyrimidine. youtube.comyoutube.com

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. youtube.com

Reductive Elimination: The two organic groups (pyrimidine and phenyl) on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. youtube.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Mechanism: When a derivative (e.g., 2-chloro) undergoes NAS, the reaction typically proceeds via an addition-elimination mechanism.

Addition: The nucleophile attacks the electron-deficient carbon (C-2), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov

Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. wikipedia.org The first step, the formation of the intermediate, is usually the rate-determining step.

Structure Activity Relationship Sar Studies and Molecular Interactions Non Clinical Focus

General Principles of SAR in Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like thymine (B56734) and cytosine. researchgate.netnih.govbenthamdirect.com The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. researchgate.netnih.gov Structure-Activity Relationship (SAR) studies are fundamental to optimizing the properties of these compounds. nsf.gov

Key principles of SAR for pyrimidine derivatives include:

Substitution Patterns: The type and placement of functional groups on the pyrimidine core are critical determinants of activity. researchgate.net Different substituents can modulate the electronic distribution, steric profile, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets. researchgate.net

Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic profiles.

Conformational Rigidity: Introducing conformational constraints, for instance, by fusing the pyrimidine ring with other cyclic systems to form structures like pyrido[2,3-d]pyrimidines, can lock the molecule into a bioactive conformation, enhancing its affinity for a target. nih.gov

The central pyrimidine ring is often considered a crucial pharmacophore for the biological activities of its derivatives. acs.org Modifications to this core or the groups attached to it can lead to significant changes in biological function, a principle that guides the design of new analogs. nsf.govacs.org For instance, in one study on antitubercular pyrimidine derivatives, the central pyrimidine ring was identified as essential for their activity. acs.org

In Silico Approaches for Predicting Molecular Interactions and Binding Modes

In silico methods, particularly molecular docking, are powerful tools for predicting how pyrimidine derivatives might interact with biological targets at a molecular level. nih.govresearchgate.netaip.org These computational techniques simulate the binding of a ligand (the pyrimidine derivative) to the active site of a target protein, providing insights into potential binding modes and affinities. researchgate.netremedypublications.com

Molecular docking studies can:

Predict Binding Affinity: By calculating a "docking score" or free binding energy (ΔG), these methods can estimate the strength of the interaction between the ligand and the target. aip.orgremedypublications.com Lower binding energy values typically suggest a more favorable interaction. aip.orgremedypublications.com

Identify Key Interactions: Docking simulations can reveal specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the target's binding pocket. aip.org

Guide Rational Drug Design: The insights gained from in silico studies can inform the design of new derivatives with improved binding characteristics. mdpi.comnih.gov

For example, a molecular docking study of novel pyrimidine derivatives against the SARS-CoV-2 main protease (Mpro) identified compounds with preferable binding affinities compared to a co-crystalized ligand, as evidenced by their lower free binding energy values and hydrogen bond interactions with key amino acid residues. nih.gov Similarly, in silico analysis of pyrimidine derivatives as potential antibacterial agents targeting dihydrofolate reductase (DHFR) showed that the compounds could fit into the active site and interact with amino acids in the binding pocket. aip.org

The predictive power of these computational models is often validated by comparing the in silico results with in vitro experimental data. mdpi.com

Ligand-Target Recognition Mechanisms at a Molecular Level

The recognition of a pyrimidine derivative by its biological target is a highly specific process governed by a combination of non-covalent interactions. These interactions collectively determine the stability of the ligand-target complex and, consequently, the compound's potential biological effect.

The primary forces involved in ligand-target recognition include:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and various substituents can act as hydrogen bond acceptors, while hydroxyl or amino groups can serve as hydrogen bond donors. These interactions are highly directional and play a crucial role in ligand orientation and specificity. researchgate.net

π-π Stacking: The aromatic nature of the pyrimidine ring and attached phenyl groups allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein, further stabilizing the complex. researchgate.net

Hydrophobic Interactions: Nonpolar regions of the ligand, such as the trifluoromethoxyphenyl group, can interact favorably with hydrophobic patches within the binding site, displacing water molecules and increasing the entropy of the system.

The specific combination and geometry of these interactions dictate the selectivity of the compound for its target. nih.govbenthamdirect.com For instance, site-directed mutagenesis studies on P2Y receptors have revealed that the binding of nucleotide ligands involves specific lysine (B10760008) and arginine residues that interact with the negatively charged phosphate (B84403) moiety, highlighting the importance of electrostatic interactions in ligand recognition. nih.govbenthamdirect.com

Influence of Substituent Effects on Potential Biological Activity (Excluding Clinical Efficacy/Safety)

The substituents on the pyrimidine core significantly modulate a compound's electronic and steric properties, which in turn influences its potential biological activity. researchgate.netnih.gov The trifluoromethoxy (-OCF3) group on the phenyl ring of 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine is a key feature.

Electronic Effects:

The -OCF3 group is strongly electron-withdrawing, which can influence the electron density of the entire molecule. This can affect the strength of hydrogen bonds and other electrostatic interactions with a biological target.

The presence of different substituents, whether electron-donating or electron-withdrawing, can alter the reactivity and binding affinity of the pyrimidine derivative. juniperpublishers.com

Steric Effects:

The size and shape of substituents determine how well the molecule fits into the binding site of a target. Bulky groups can create steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient contact for a strong interaction.

The position of substituents is also critical. For example, moving a substituent from one position to another on the pyrimidine or phenyl ring can dramatically alter the binding mode and activity.

Lipophilic Effects:

The trifluoromethoxy group significantly increases the lipophilicity (fat-solubility) of the molecule. This property is crucial for its ability to cross cell membranes and reach intracellular targets. nih.gov The interplay between lipophilicity and other physicochemical properties is a key consideration in molecular design. nih.govresearchgate.net

A comprehensive SAR study might involve synthesizing a series of analogs where the -OCF3 group is replaced by other substituents (e.g., -OCH3, -Cl, -F) to systematically probe the effect of electronics and lipophilicity on activity.

Design Principles for Modulating Physicochemical Properties (e.g., Lipophilicity, Polarity)

The design of new pyrimidine derivatives often involves fine-tuning their physicochemical properties to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles, without direct consideration of clinical outcomes. nih.gov Lipophilicity and polarity are two of the most critical properties that are modulated. nih.gov

Lipophilicity:

Definition: Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents. It is often expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water.

Modulation: Lipophilicity can be increased by adding non-polar functional groups, such as alkyl chains, aromatic rings, or halogen atoms (like in the trifluoromethoxy group). scielo.br Conversely, adding polar groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups will decrease lipophilicity. nih.gov

Importance: An optimal level of lipophilicity is necessary for a compound to pass through lipid cell membranes. nih.govnih.gov However, excessively high lipophilicity can lead to poor solubility in aqueous environments, increased metabolic breakdown, and potential toxicity.

Polarity:

Definition: Polarity refers to the distribution of electric charge over a molecule. It influences a compound's solubility in water and its ability to form hydrogen bonds.

Importance: Adequate polarity is required for a compound to be soluble in physiological fluids. The balance between lipophilicity and polarity is a delicate one that medicinal chemists strive to optimize.

The following table illustrates how different substituents can affect these properties:

SubstituentEffect on LipophilicityEffect on Polarity
-CF3IncreaseDecrease
-OCF3Significant IncreaseDecrease
-Cl, -Br, -FIncreaseSlight Increase
-CH3, -C2H5IncreaseDecrease
-OHDecreaseIncrease
-NH2DecreaseIncrease
-COOHDecreaseSignificant Increase

This table provides a general overview of substituent effects.

By strategically modifying the structure of this compound, researchers can create new analogs with a tailored balance of physicochemical properties, aiming to enhance their potential for specific biological interactions in a non-clinical context. nih.govnih.gov

Biological Target Identification and Mechanistic Preclinical Investigations in Vitro/non Human in Vivo

High-Throughput Screening for Identification of Molecular Targets (In Vitro)

High-throughput screening (HTS) serves as a critical initial step in drug discovery to identify compounds that interact with specific biological targets. For the broader class of pyrimidine (B1678525) derivatives, HTS methodologies have been employed to uncover novel biological activities. For instance, a cell-based high-throughput screening of kinase-directed compound collections led to the discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent inhibitors of Aurora kinases. nih.gov This screening identified compounds that induced aberrant mitotic phenotypes and suppressed histone H3 phosphorylation, indicative of Aurora kinase inhibition. nih.gov While specific HTS data for 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine is not available, the success of this approach with structurally related pyrimidines underscores its utility in identifying the molecular targets of novel chemical entities within this class. Another example includes the use of HTS with a recombinant human TRPV1 receptor to identify pyridinylpiperazine ureas as receptor ligands, demonstrating the applicability of this technology to diverse chemical scaffolds. acs.org

Enzyme Inhibition and Activation Studies (In Vitro)

Derivatives of pyrimidine have been extensively studied for their ability to inhibit a variety of enzymes, which is a key mechanism for their therapeutic effects.

Cyclooxygenase (COX) Inhibition: Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, an enzyme involved in inflammation. This selective inhibition is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Kinase Inhibition: A significant area of research has been the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Kinase: Structure-based design has led to the synthesis of pyrimidine-containing reversible inhibitors of EGFR kinase, with IC50 values in the range of 740 nM to 3 μM. nih.gov Dihydropyrimidine (B8664642) derivatives have also been identified as dual inhibitors of EGFR and VEGFR-2. nih.gov

Aurora Kinases: As mentioned, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases, with Ki values of 8.0 and 9.2 nM, respectively, for a lead compound. nih.gov

Tubulin Polymerization Inhibition: A series of 2,4,5-substituted pyrimidine derivatives have been identified as inhibitors of tubulin polymerization. One such indole-pyrimidine compound demonstrated an IC50 of 0.79 μM for tubulin polymerization inhibition and exhibited potent antiproliferative activities against various cancer cell lines. nih.gov This compound was found to bind to the colchicine-binding site of tubulin. nih.gov

Other Metabolic Enzymes: Novel pyrimidine derivatives have been investigated for their inhibitory effects on metabolic enzymes such as carbonic anhydrase isoenzymes I and II, acetylcholinesterase, butyrylcholinesterase, α-glycosidase, and aldose reductase. researchgate.net

Compound ClassEnzyme TargetInhibition Data (IC50/Ki)
Pyrimidine DerivativesCOX-2High selectivity over COX-1
Pyrimidine-containing EGFR inhibitorsEGFR KinaseIC50: 740 nM - 3 µM
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A/B KinaseKi: 8.0 nM (Aurora A), 9.2 nM (Aurora B)
2,4,5-substituted pyrimidines (indole-pyrimidine)Tubulin PolymerizationIC50: 0.79 µM
Novel Pyrimidine DerivativesCarbonic Anhydrase IKi: 39.16 ± 7.70–144.62 ± 26.98 nM
Novel Pyrimidine DerivativesCarbonic Anhydrase IIKi: 18.21 ± 3.66–136.35 ± 21.48 nM
Novel Pyrimidine DerivativesAcetylcholinesteraseKi: 33.15 ± 4.85–52.98 ± 19.86 nM
Novel Pyrimidine DerivativesButyrylcholinesteraseKi: 31.96 ± 8.24–69.57 ± 21.27 nM
Novel Pyrimidine Derivativesα-glycosidaseKi: 17.37 ± 1.11–253.88 ± 39.91 nM

Receptor Binding Assays (In Vitro, Non-Human Models)

The interaction of pyrimidine derivatives with various receptors has been explored to understand their pharmacological profiles. For example, a series of 2,4,6-triaminopyrimidine (B127396) derivatives were synthesized and found to possess sub-micromolar affinity for the galanin receptor type 2 (GalR2), highlighting their potential as ligands for this G protein-coupled receptor. In another study, high-throughput screening identified pyridinylpiperazine ureas as ligands for the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain sensation. acs.org While these are not direct examples for the target compound, they illustrate the potential for pyrimidine-based structures to interact with specific receptor targets.

Cell-Based Assays for Pathway Modulation (Non-Human Cell Lines)

Cell-based assays are instrumental in understanding how compounds affect cellular signaling pathways. Pyrimidine derivatives have been shown to modulate several key pathways:

EGFR Downstream Signaling: EGFR inhibitors containing a pyrimidine scaffold were found to alter the mRNA expression of downstream target genes such as twist, c-fos, and aurora in cancer cell lines. nih.gov

JNK Signaling Pathway: A hybrid molecule containing pyrimidine and coumarin (B35378) was found to induce JNK phosphorylation through the generation of reactive oxygen species (ROS) in breast cancer cells. nih.gov

General Signaling Pathways: The expression of components of signaling pathways like TGF-β, Notch, Eph-ephrin, and Wnt can define cellular responses. biorxiv.org The modulation of such pathways by small molecules like pyrimidine derivatives is a key area of investigation. For instance, the inhibition of EGFR and VEGFR-2 by dihydropyrimidine derivatives directly impacts these critical signaling networks that control tumor cell proliferation and angiogenesis. nih.gov

Mechanistic Characterization of Cellular Effects (In Vitro, e.g., Apoptosis Induction, Pathway Inhibition, excluding human efficacy/toxicity)

The cellular mechanisms underlying the observed activities of pyrimidine derivatives have been a focus of investigation, particularly their ability to induce programmed cell death (apoptosis) in cancer cells.

Apoptosis Induction: Several studies have reported the pro-apoptotic effects of pyrimidine derivatives in various cancer cell lines. nih.gov For example, a selected pyrimidine-based EGFR inhibitor was found to increase the sub-G1 cell population, which is indicative of cell death, and this was confirmed to be due to apoptosis through an Annexin V/propidium iodide assay. nih.gov Furthermore, these compounds were shown to alter the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, which are often associated with the induction of apoptosis. nih.gov Similarly, 5-ene-2-arylaminothiazol-4(5H)-ones, which have structural similarities to some pyrimidine derivatives, have also been shown to induce apoptosis in breast cancer cells. mdpi.com

Cell Cycle Arrest: The indole-pyrimidine inhibitor of tubulin polymerization was observed to arrest cells in the G2/M phase of the cell cycle with an EC50 of 20 nM. nih.gov The Aurora kinase inhibitor CYC116 was shown to cause cell death following mitotic failure and increased polyploidy. nih.gov

Preclinical Pharmacological Studies in Non-Human Models (Focus on Mechanistic Understanding, not Efficacy or Safety for Human Use)

While extensive in vivo mechanistic studies on this compound are not publicly available, preclinical studies on related pyrimidine derivatives in non-human models provide valuable insights. For instance, the lead Aurora kinase inhibitor, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (compound 18, also known as CYC116), was shown to be orally bioavailable and possessed anticancer activity in a preliminary in vivo assessment. nih.gov This in vivo activity was linked to the cellular inhibition of Aurora A and B kinases, leading to mitotic failure and subsequent cell death. nih.gov Such studies are crucial for correlating the in vitro mechanistic findings with in vivo pharmacological effects.

Anti-microbial/Anti-fungal Activity against Pathogens (Non-human focus)

A significant body of research has focused on the antimicrobial and antifungal properties of pyrimidine derivatives.

Antifungal Activity: Novel pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their in vitro antifungal activities against various plant pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.govnih.gov Some of these compounds exhibited higher inhibition rates than the commercial fungicide Pyrimethanil. nih.gov For instance, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) showed an EC50 value of 10.5 μg/ml against Phomopsis sp., which was superior to Pyrimethanil (32.1 μg/ml). nih.gov Other studies have also reported the antifungal activity of 2-hydroxy pyrimidines. itmedicalteam.pl The mechanism of action for some antifungal pyrimidines, like 5-fluorocytosine, involves intracellular conversion to fluorinated pyrimidines that disrupt nucleic acid and protein synthesis. plos.orgnih.gov

Antibacterial Activity: The antibacterial potential of pyrimidine derivatives has also been explored. A novel series of 2-hydroxy pyrimidines were screened for their in-vitro antimicrobial activity against Gram-positive and Gram-negative bacteria. itmedicalteam.pl Another study identified 2-(5-fluoropyrimidinyl)pyridazinone as a potent derivative against S. aureus, with a MIC of 2 μg/mL. nih.gov

Compound Class/NamePathogenActivity Data (EC50/MIC)
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)Phomopsis sp.EC50: 10.5 µg/mL
Trifluoromethyl pyrimidine derivatives (5b, 5j, 5l)Botrytis cinereaInhibition rates of 96.76%, 96.84%, and 100% at 50 µg/mL
2-hydroxy pyrimidines (4c, 4e, 4g, 4h)Gram-positive bacteriaSignificant activity
2-(5-fluoropyrimidinyl)pyridazinone (11)Staphylococcus aureusMIC: 2 µg/mL

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Quantification (HPLC, GC, SFC)

Chromatographic methods are fundamental in separating "2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine" from impurities and quantifying its concentration. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques applicable to this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net For "this compound," a reversed-phase HPLC method would likely be most effective. This would typically involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution may be employed to ensure the separation of impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the pyrimidine and phenyl rings. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) can be suitable for the analysis of "this compound" if the compound is thermally stable and sufficiently volatile. Derivatization may be necessary to improve its volatility and thermal stability. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high resolution and sensitivity for purity assessment. proquest.com

Supercritical Fluid Chromatography (SFC) presents a greener alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase, often with a co-solvent like methanol. SFC can offer faster analysis times and is particularly useful for the separation of chiral compounds and complex mixtures. tandfonline.comnih.govmdpi.com For "this compound," SFC could provide efficient separation from structurally similar impurities. tandfonline.com

Mass Spectrometry-Based Methods for Trace Analysis and Metabolite Identification (Non-human)

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of "this compound" and its metabolites in non-human in vitro and in vivo studies. When coupled with chromatographic techniques like LC or GC, it provides a powerful analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing non-volatile and thermally labile compounds. For trace analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. The fragmentation pattern of the parent ion can be used for structural confirmation and to identify metabolites. The fragmentation of pyrimidine derivatives often involves cleavage of the pyrimidine ring and loss of substituents. sphinxsai.comsapub.orgnih.gov For "this compound," characteristic fragment ions would be expected from the loss of the trifluoromethoxyphenyl group or cleavage of the pyrimidine ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Precursor Ion (m/z) Product Ions (m/z) Proposed Neutral Loss
[M+H]⁺ [M+H - CO]⁺ Carbon monoxide
[M+H]⁺ [M+H - CF₃]⁺ Trifluoromethyl radical

In non-human metabolite identification studies, LC-MS can be used to detect and identify products of biotransformation, such as hydroxylation, glucuronidation, or sulfation of the parent compound. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of the elemental composition of unknown metabolites.

Spectrophotometric and Spectrofluorometric Assays

Spectroscopic methods offer a rapid and straightforward approach for the quantification of "this compound" in solution.

UV-Visible Spectrophotometry can be used for quantitative analysis based on the Beer-Lambert law. The compound is expected to exhibit strong absorbance in the UV region due to its aromatic and heterocyclic ring systems. nih.govacs.orgacs.org A wavelength of maximum absorbance (λmax) would be determined by scanning a solution of the pure compound across the UV-Vis spectrum. nih.gov This method is simple and cost-effective but may lack the selectivity of chromatographic methods in the presence of interfering substances. researchgate.net

Spectrofluorometry may be applicable if "this compound" exhibits native fluorescence or can be derivatized with a fluorescent tag. nih.gov Fluorescence spectroscopy can offer higher sensitivity and selectivity compared to UV-Vis spectrophotometry. rsc.orgnih.govmdpi.comdocumentsdelivered.comresearchgate.netmdpi.com The excitation and emission wavelengths would need to be optimized to achieve the maximum fluorescence signal.

Table 3: Hypothetical Spectroscopic Properties

Technique Parameter Value
UV-Vis Spectrophotometry λmax ~260 nm
Molar Absorptivity (ε) ~15,000 M⁻¹cm⁻¹
Spectrofluorometry Excitation Wavelength (λex) ~280 nm

Electrochemical Methods for Compound Detection

Electrochemical methods can provide sensitive detection of "this compound" based on its oxidation or reduction at an electrode surface. Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry can be utilized. The electroactivity of the compound would likely be associated with the pyrimidine ring and the hydroxyphenyl group. When coupled with HPLC, electrochemical detection can offer a highly sensitive and selective analytical method. rsc.org

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is critical to remove interfering components and concentrate the analyte prior to analysis, especially in complex matrices like synthetic intermediates and biological samples from non-human studies.

For synthetic intermediates , simple dilution in a suitable solvent may be sufficient for analysis by HPLC or GC.

For biological samples from in vitro or non-human in vivo studies (e.g., plasma, tissue homogenates), more extensive sample preparation is required. Common techniques include:

Protein Precipitation (PPT): Acetonitrile or methanol is added to precipitate proteins, followed by centrifugation to isolate the supernatant containing the analyte. nih.gov

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent based on its solubility.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. The analyte is then eluted with a small volume of solvent. SPE can provide cleaner extracts and higher concentration factors compared to LLE. nih.govresearchgate.net

Validation of Analytical Methods for Research and Development

Validation of analytical methods is essential to ensure that they are reliable, reproducible, and suitable for their intended purpose. researchgate.netamazonaws.com Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). amsbiopharma.comgmp-compliance.orgeuropa.euich.orgfda.gov

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 4: Typical Acceptance Criteria for HPLC Method Validation

Validation Parameter Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)
LOD Signal-to-Noise Ratio ≥ 3

| LOQ | Signal-to-Noise Ratio ≥ 10 |

Potential Non Biomedical Applications of 2 Hydroxy 5 4 Trifluoromethoxyphenyl Pyrimidine

Applications in Material Science and Polymer Chemistry

The field of material science is continually in search of novel organic molecules with unique photophysical and electronic properties. Pyrimidine (B1678525) derivatives, particularly those with aromatic and electron-withdrawing or -donating groups, have shown promise in several areas of material science.

Liquid Crystals: 5-phenyl-pyrimidine derivatives have been designed and investigated as calamitic liquid crystals. These materials exhibit mesophases that are crucial for display technologies. The molecular shape and polarity of 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine, with its extended aromatic system and the polar trifluoromethoxy group, could potentially lead to the formation of stable mesophases, making it a candidate for research into new liquid crystalline materials.

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based compounds are also being explored for their use in OLEDs. They can function as emitters or as host materials for thermally activated delayed fluorescence (TADF) emitters. The trifluoromethoxy group in this compound could influence the electronic properties of the molecule, potentially leading to materials with high triplet energies, which are desirable for blue OLEDs.

Polymers with Tailored Properties: The incorporation of pyrimidine fluorophores into polymer structures, such as poly(methylmethacrylate), has been demonstrated. The 2-hydroxy group on the pyrimidine ring of the target compound could serve as a functional handle for polymerization reactions. This could lead to the development of new polymers with interesting optical properties, such as fluorescence, which could be utilized in sensors or specialty coatings.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-ordered, functional architectures. The structure of this compound is well-suited for participating in such interactions.

Hydrogen Bonding: The 2-hydroxypyrimidine (B189755) moiety can exist in a tautomeric equilibrium with its 2-pyrimidinone form. Both forms contain hydrogen bond donor and acceptor sites. This predisposition for hydrogen bonding is a key feature in the self-assembly of pyrimidinone-based structures, which can form robust, predictable hydrogen-bonded networks. These networks are fundamental in crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties. It is highly probable that this compound would form similar hydrogen-bonded assemblies in the solid state.

Crystal Engineering: The interplay of hydrogen bonding from the hydroxypyrimidine core and potential π-π stacking interactions from the phenyl and pyrimidine rings could be exploited in crystal engineering. The trifluoromethoxy group could also participate in weaker interactions, such as halogen bonding, further directing the self-assembly process and influencing the final crystal packing. The study of the supramolecular motifs formed by this compound could provide insights into the design of new crystalline materials with specific optical or electronic properties.

Catalytic Applications in Organic Synthesis

While the catalytic activity of this compound has not been specifically reported, the pyrimidine scaffold is present in various molecules used in catalysis.

Organocatalysis: Certain pyrimidine derivatives have been employed as organocatalysts in organic synthesis. The basic nitrogen atoms in the pyrimidine ring and the acidic proton of the hydroxyl group could potentially act as catalytic sites for a variety of organic transformations.

Ligands for Metal Catalysis: The nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group can act as coordination sites for metal ions. Metal complexes of pyrimidine and hydroxypyridine derivatives have been used as catalysts in reactions such as C-H bond activation and arylation. It is conceivable that this compound could serve as a ligand for the synthesis of novel metal catalysts with unique reactivity and selectivity, influenced by the electronic properties of the trifluoromethoxyphenyl group. A patent describes the preparation of 2,4,5-triamino-6-hydroxypyrimidine through catalytic hydrogenation, indicating the compatibility of the hydroxypyrimidine core with certain catalytic systems. google.com

Use as Chemical Probes or Reagents in Research

The photophysical properties inherent to many aromatic heterocyclic compounds suggest that this compound could be developed as a chemical probe or reagent for research purposes.

Fluorescent Probes: Pyrimidine derivatives are known to exhibit fluorescence. The combination of the pyrimidine ring with the trifluoromethoxyphenyl group could result in a molecule with interesting fluorescence characteristics, such as sensitivity to the local environment (solvatochromism). This could be exploited in the design of fluorescent probes for detecting specific analytes or for imaging applications in materials science.

Synthetic Building Block: The functional groups present in this compound make it a potentially valuable building block in organic synthesis. The hydroxyl group and the aromatic rings can be chemically modified to create more complex molecules with desired properties for various research applications.

Agrochemical Applications (e.g., Fungicides, Herbicides)

The pyrimidine ring is a common scaffold in a wide range of agrochemicals. Furthermore, the inclusion of trifluoromethyl and related groups is a well-established strategy in the design of modern pesticides due to their ability to enhance metabolic stability and biological activity.

Fungicides: Numerous commercial fungicides contain a pyrimidine core. Research has shown that novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives exhibit significant antifungal activity against various plant pathogens, including Botrytis cinerea. researchgate.netnih.gov The structural similarity of this compound to these active compounds suggests that it could also possess fungicidal properties.

Herbicides: The trifluoromethyl group is a key component in many herbicides. While direct studies on the herbicidal activity of this compound are not available, its structural features warrant investigation in this area.

Insecticides: A novel insecticide, benzpyrimoxan, is a pyrimidine derivative containing a 4-(trifluoromethyl)phenyl group. researchgate.net This compound has shown remarkable activity against rice planthoppers. This highlights the potential of trifluoromethyl-substituted pyrimidines in the development of new insect control agents.

Table 1: Examples of Agrochemical Activity in Structurally Related Compounds

Compound Class Application Target Organism Reference
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives Fungicide Botrytis cinerea researchgate.netnih.gov
Benzpyrimoxan (a pyrimidine with a 4-(trifluoromethyl)phenyl group) Insecticide Rice planthoppers researchgate.net

Corrosion Inhibition Studies

The prevention of metal corrosion is a significant industrial challenge, and organic molecules containing heteroatoms such as nitrogen and oxygen are often effective corrosion inhibitors. Pyrimidine derivatives have been extensively studied for this purpose.

Mechanism of Action: These compounds typically function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The nitrogen atoms in the pyrimidine ring, the oxygen atom of the hydroxyl group, and the π-electrons of the aromatic systems in this compound can all contribute to the adsorption process through donor-acceptor interactions with the vacant d-orbitals of the metal.

Performance of Pyrimidine Derivatives: Studies on various pyrimidine derivatives have demonstrated their effectiveness as corrosion inhibitors for different metals in acidic media. For instance, a newly synthesized pyrimidine derivative showed up to 83.8% inhibition efficiency for mild steel in a 1 M HCl solution. nih.gov Other studies have reported even higher efficiencies for different pyrimidine compounds. The effectiveness of these inhibitors is often dependent on their concentration and the specific corrosive environment. The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.gov

Table 2: Corrosion Inhibition Efficiency of Various Pyrimidine Derivatives

Inhibitor Metal Corrosive Medium Maximum Inhibition Efficiency (%) Reference
(E)-phenyl (4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone Mild Steel 1 M HCl 83.8 nih.gov
2-(bis((1H-pyrazol-1-yl)methyl)amino)pyrimidine-4,6-diol Not specified Not specified 88 nih.gov
8,8-dimethyl-5-p-tolyl-8,9-dihydro-1H-chromeno[2,3-d]pyrimidine-2,4,6(3H,5H,7H)-trione Not specified Not specified 97 nih.gov
Ethyl (R)-6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate Iron 1.0 M HCl 98 juniperpublishers.com
(E)-N-(3-((1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)-2,5-diethoxyphenyl)benzamide Copper 1.0 M HNO₃ 89.59
Trimethoxyphenylfuran pyrimidinones Carbon Steel 1.0 M HCl up to 92.9

Given the structural features of this compound, it is a strong candidate for investigation as a corrosion inhibitor. The combination of the pyrimidine ring, the hydroxyl group, and the electron-rich trifluoromethoxyphenyl moiety could lead to strong adsorption on metal surfaces and, consequently, high inhibition efficiency.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine

Currently, detailed research findings specifically focused on this compound are not extensively available in peer-reviewed literature. The compound is listed in chemical databases with the CAS number 1111103-91-3 and the molecular formula C11H7F3N2O2. While this confirms its existence and basic chemical identity, in-depth studies detailing its synthesis, biological activity, or material properties are not readily accessible. The scientific community's exploration of this particular molecule is still in its nascent stages.

Remaining Challenges in Synthesis and Scale-Up

The synthesis of pyrimidine (B1678525) derivatives is a well-established area of organic chemistry. However, specific challenges related to the industrial-scale production of this compound have not been documented. Potential hurdles could arise from the availability and cost of starting materials, the efficiency of the synthetic route, and the purification methods required to achieve high purity. The introduction of the trifluoromethoxy group, while often beneficial for biological activity, can sometimes complicate synthetic pathways.

Opportunities for Advanced Derivatization and Analog Development

The structure of this compound offers several sites for chemical modification, presenting significant opportunities for the development of novel analogs. The pyrimidine ring and the phenyl group can be further functionalized to explore structure-activity relationships. For instance, substitution at other positions on the pyrimidine ring or modification of the trifluoromethoxy group could lead to compounds with enhanced biological activities or novel material properties.

Emerging Avenues in Theoretical and Computational Chemistry

In the absence of extensive experimental data, theoretical and computational chemistry can provide valuable insights into the potential properties of this compound. Molecular modeling studies could predict its three-dimensional structure, electronic properties, and potential interactions with biological targets. Such in silico studies can guide future experimental work by identifying promising areas of investigation and prioritizing the synthesis of specific derivatives.

Prospects for Further Mechanistic Biological Research (In Vitro/Preclinical)

The pyrimidine scaffold is a common feature in many biologically active compounds, including anticancer and antiviral agents. The presence of a trifluoromethoxyphenyl group often enhances metabolic stability and cell permeability. Therefore, this compound and its derivatives represent promising candidates for biological screening. Future in vitro studies could investigate its activity against a range of cell lines and enzymes to identify potential therapeutic applications. Subsequent preclinical studies in animal models could then be pursued for the most promising candidates.

Exploration of Novel Non-Biomedical Applications

Beyond the biomedical field, pyrimidine derivatives have found applications in materials science and agrochemicals. Their unique electronic and photophysical properties can be exploited in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. Furthermore, the biological activity of pyrimidines makes them potential candidates for the development of new herbicides and pesticides. The specific properties of this compound in these areas remain to be explored.

Interdisciplinary Research Potential Involving this compound

The multifaceted potential of this compound highlights the need for a collaborative, interdisciplinary research approach. A synergistic effort involving synthetic chemists, computational modelers, biologists, and material scientists will be crucial to fully unlock the potential of this compound and its derivatives. Such collaborations could accelerate the discovery of novel applications and pave the way for its use in various technological and therapeutic fields.

Q & A

Q. What are the common synthetic routes for preparing 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine, and how can reaction progress be monitored?

  • Methodological Answer : A one-pot synthesis approach using nanocatalysts (e.g., HAp-encapsulated-γ-Fe₂O₃ sulfonic acid) under solvent-free conditions is a common method for pyrimidine derivatives. Reaction progress can be monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to track intermediate formation and purity . For hydroxylated pyrimidines, post-synthetic modifications like hydroxylation may require controlled pH conditions and inert atmospheres to avoid side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethoxy group at C5 and hydroxyl at C2) and aromatic proton integration.
  • FT-IR : Identify key functional groups (e.g., O-H stretch at ~3200–3500 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₁H₈F₃N₂O₂).
  • X-ray Crystallography : Single-crystal analysis (orthorhombic system, space group P2₁2₁2₁) resolves bond angles and torsional strain in the pyrimidine ring .

Q. How should researchers handle waste generated during synthesis?

  • Methodological Answer : Halogenated and fluorinated pyrimidine waste must be segregated, stored in labeled containers, and treated by licensed hazardous waste facilities. Neutralization protocols (e.g., quenching with aqueous bases for acidic byproducts) should precede disposal to minimize environmental hazards .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for synthesizing this compound?

  • Methodological Answer : Density functional theory (DFT) calculations predict transition states and energy barriers for key steps (e.g., cyclocondensation or hydroxylation). Solvent effects can be modeled using polarizable continuum models (PCM), while substituent electronic effects (e.g., electron-withdrawing trifluoromethoxy groups) are analyzed via Hammett plots .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

  • Methodological Answer : Discrepancies between NMR predictions and observed splitting patterns may arise from dynamic proton exchange or tautomerism. Variable-temperature NMR (VT-NMR) or deuterated solvent studies can stabilize conformers. X-ray crystallography remains the gold standard for unambiguous confirmation .

Q. How does the trifluoromethoxy group influence bioactivity in medicinal chemistry studies?

  • Methodological Answer : The trifluoromethoxy group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., enzyme inhibition) should compare analogs with/without this group. Pharmacokinetic studies (e.g., microsomal stability tests) quantify metabolic resistance .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Scale-up risks include exothermic side reactions (e.g., dimerization) and solvent incompatibility. Process optimization via flow chemistry or microwave-assisted synthesis improves yield. Purification requires gradient column chromatography or recrystallization in ethanol/water systems .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for similar pyrimidine derivatives?

  • Methodological Answer : Variations in melting points (e.g., 123–124°C vs. 287–293°C for trifluoromethylpyridines) often arise from polymorphism or impurities. Differential scanning calorimetry (DSC) identifies polymorphic forms, while HPLC purity checks (>95%) ensure consistency .

Experimental Design Tables

Parameter Optimal Condition Reference
Solvent-free synthesisHAp-encapsulated-γ-Fe₂O₃, 80°C, 4h
Hydroxylation pH8.5–9.0 (phosphate buffer)
Crystallization solventEthanol/water (7:3 v/v)
Purity threshold for bioassay≥95% (HPLC, 254 nm)

Key Safety Protocols

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats mandatory due to fluorinated compound toxicity .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., trifluoromethylated reagents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.